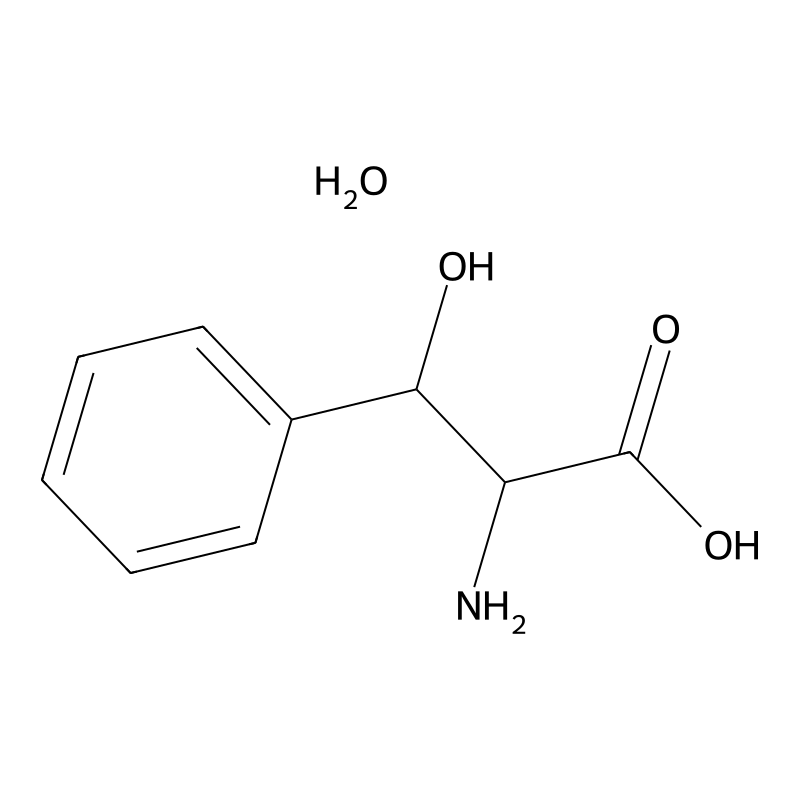DL-3-Phenylserine hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Scientific Field
This compound is relevant in the field of Chemistry, specifically in Organic Synthesis and Pharmaceutical Chemistry .
Summary of the Application
This compound is used in the synthesis of various pharmaceuticals . It’s also used in research for the preparation of optically active forms via optical resolutions .
Methods of Application or Experimental Procedures
One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .
Results or Outcomes
The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .
Scientific Field
Pharmaceutical Research
Summary of the Application
This compound has shown analgesic activity in mice when the mice were pretreated with pargyline.
Methods of Application or Experimental Procedures
Results or Outcomes
Scientific Field
Chemical Synthesis
Summary of the Application
This compound is used in the enantioselective synthesis of cyclic pentapeptides.
Methods of Application or Experimental Procedures
Results or Outcomes
The compound was successfully used in the synthesis of cyclic pentapeptides.
Scientific Field
Summary of the Application
This compound is used in the preparation of optically active forms via optical resolutions.
Methods of Application or Experimental Procedures
Results or Outcomes
The compound was successfully used in the preparation of optically active forms.
DL-3-Phenylserine hydrate is a derivative of the amino acid serine, characterized by the presence of a phenyl group at the third carbon position. Its chemical formula is C₉H₁₃N₁O₄, and it is recognized for its role in various biochemical processes. The compound exists as a white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications. DL-3-Phenylserine hydrate is often studied for its potential neuroprotective properties and its role as a building block in peptide synthesis .
- Enzymatic routes using specific enzymes that catalyze the conversion of simpler substrates into DL-3-Phenylserine have been explored.
Research indicates that DL-3-Phenylserine hydrate exhibits several biological activities:
- Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
- Modulation of Neurotransmitters: The compound may influence the levels of neurotransmitters such as serotonin and dopamine, contributing to mood regulation and cognitive functions.
- Antioxidant Properties: Its structure allows it to scavenge free radicals, which can help mitigate cellular damage caused by oxidative stress .
DL-3-Phenylserine hydrate has various applications across multiple fields:
- Pharmaceuticals: It is investigated for use in treatments for neurological disorders due to its neuroprotective properties.
- Nutraceuticals: The compound is considered for dietary supplements aimed at enhancing cognitive function and mood stabilization.
- Research: It serves as a valuable reagent in biochemical studies focused on protein synthesis and enzyme activity.
Studies on DL-3-Phenylserine hydrate have focused on its interactions with other biomolecules:
- Protein Interactions: Research has shown that it can influence protein folding and stability, which are crucial for maintaining cellular functions.
- Receptor Binding: Investigations into how it interacts with neurotransmitter receptors have provided insights into its potential effects on mood and cognition.
These studies highlight the importance of DL-3-Phenylserine in understanding biological mechanisms and developing therapeutic strategies .
Several compounds share structural or functional similarities with DL-3-Phenylserine hydrate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| L-Phenylserine | C9H11NO3 | Naturally occurring; involved in protein synthesis. |
| D-Phenylserine | C9H11NO3 | Enantiomer of L-form; less studied biologically. |
| 3,4-Dihydroxyphenylserine | C9H11NO4 | Contains hydroxyl groups; potential antioxidant. |
| Phenylethylamine | C8H11N | Affects mood and cognition; structurally related. |
DL-3-Phenylserine hydrate is unique due to its specific hydration state and its balance between hydrophilicity and lipophilicity, which affects its solubility and biological activity compared to these similar compounds .








